Thiazolylalanine

描述

Thiazolylalanine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff.

作用机制

Target of Action

Thiazolylalanine, also known as L-4-Thiazolylalanine, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . .

Mode of Action

It has been found to function as an enantioselective catalyst for an intramolecular stetter reaction . This suggests that this compound may interact with its targets to promote specific chemical reactions.

Biochemical Pathways

It’s worth noting that this compound is used in organic synthesis, suggesting that it may play a role in various biochemical reactions .

Action Environment

It’s worth noting that this compound has been used in a variety of environments due to its role as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

生化分析

Biochemical Properties

Thiazolylalanine, in appropriately functionalized form, has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . This suggests that this compound interacts with enzymes and other biomolecules to promote the cyclization of a test substrate . The nature of these interactions is likely dependent on the specific environment and functionalization of the this compound molecule .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily related to its role as a catalyst in biochemical reactions It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression

生物活性

Thiazolylalanine, specifically L-4-thiazolylalanine (commonly known as Protinol), is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities, particularly in dermatology. This article delves into its mechanisms of action, clinical efficacy, and potential applications based on recent research findings.

Overview of this compound

L-4-thiazolylalanine is characterized by its unique thiazole ring structure, which contributes to its biological properties. It has been studied primarily for its role in skin health, demonstrating significant effects on dermal protein production and skin barrier integrity.

1. Stimulation of Dermal Proteins:

Research indicates that L-4-thiazolylalanine stimulates fibroblasts to produce key dermal proteins, including collagen and hyaluronic acid. This activity is crucial for maintaining skin elasticity and hydration, which diminishes with age .

2. Anti-inflammatory Properties:

L-4-thiazolylalanine exhibits anti-inflammatory effects by reducing the expression of inflammatory markers in skin tissues. This property is particularly beneficial in treating conditions associated with skin inflammation .

3. Antioxidant Activity:

The compound has demonstrated antioxidant capabilities, as it reduces reactive oxygen species (ROS) production, thereby protecting skin cells from oxidative stress induced by UV radiation .

Clinical Studies and Findings

Recent clinical evaluations have provided insights into the efficacy of L-4-thiazolylalanine in improving skin health.

Study 1: In Vitro and In Vivo Evaluations

A study involving 3D human skin tissue models revealed that treatment with 0.3% L-4-thiazolylalanine resulted in:

- Increased production of hyaluronic acid and pro-collagen I .

- Decreased inflammatory gene expression , indicating a reduction in skin inflammation .

Study 2: Clinical Efficacy Assessment

In a clinical trial with 28 participants aged 46-66 years, the following results were observed after 28 days of treatment with L-4-thiazolylalanine compared to a vehicle control:

| Parameter | L-4-Thiazolylalanine | Vehicle Control |

|---|---|---|

| Epidermal thickness | Increased | No significant change |

| Collagen remodeling | Significant improvement | No significant change |

| Skin smoothness | Improved | No significant change |

| Side effects | None reported | None reported |

Participants reported firmer and smoother skin without adverse effects such as redness or irritation .

Applications in Skincare

Given its biological activities, L-4-thiazolylalanine is being explored as an active ingredient in various skincare formulations aimed at:

化学反应分析

Production of Optically Active Thiazolylalanine

Processes for producing optically active this compound derivatives involve several chemical reactions :

-

Dehydration Condensation Reaction This reaction can be performed by reacting the corresponding aldehyde compound in the reaction crystallization system or synthesized separately . The N-alkylidene-thiazolylalanine derivative is obtained as an organic solvent solution by reacting the corresponding thiazolylanine derivative and aldehyde compound in an organic solvent while heating to remove by-product water . General-purpose organic solvents like toluene or ethyl acetate can be used . The N-alkylidene-thiazolylalanine derivative can be isolated and purified from the organic solvent solution through extraction, crystallization, distillation, or chromatography .

-

Salt Formation and Crystallization The thiazolyl alanine derivative is converted into a salt in a crystallization solvent to crystallize the desired salt of the optically active thiazolyl alanine derivative . A racemate of thiazolyl alanine derivative can be converted into a salt, and the desired optically active thiazolyl alanine derivative is inoculated therein, causing the salt of the zolylanine derivative to preferentially precipitate . Reacting a racemate of this compound derivative with an optical resolving agent forms two diastereomeric salts, and a desired optically active thiocyanate is formed by utilizing the difference in solubility between these salts .

-

Salt-Dissociation Reaction The organic solvent may be added before the start of the salt-dissociation reaction, but after the salt-dissociation reaction and the conversion (modification) of the substituent of the optically active thiazolylanine derivative by hydrolysis are completed . This allows for the separation of the optically active thiazolyl alanine derivative and the optical resolving agent . The salt-dissociation reaction should occur at a temperature not higher than the boiling point of the reaction mixture, preferably at 80°C or lower, to prevent the aldehyde used for the introduction of the alkylidene group from remaining in the optically active this compound derivative .

-

Separation by Partitioning The salt of the optically active thiazolylanine derivative and the optical resolution agent, or the salt of the optical resolution agent and the optically active thiazolyl alanine derivative, can be separated by partitioning into an organic phase and an aqueous phase, utilizing the difference in affinity for water . The optically active thiazolyl alanine derivative is distributed as a free amine to the organic solvent phase and can be fractionated from the alkali metal salts of the optical resolution agent . The optically active thiazolylanine derivative is extracted into the organic phase, and after separating the aqueous phase containing the salt of the optical resolving agent, water is added to the organic phase, and the pH is adjusted to acidic as necessary to obtain an aqueous solution of the optically active thiazolyl alanine derivative .

-

Hydrolysis The optically active thiazolyl alanine derivative may be modified by a substituent due to hydrolysis by the addition of an acid or a base . The conversion (modification) of the substituent of the obtained optically active this compound may be carried out after the salt-dissociation reaction . The optically active thiazolylanine derivative or salt thereof generated by the salt-removing reaction of the diastereomeric salt can be easily separated from the optical resolution agent by converting (modifying) the substituent .

Catalytic Asymmetric Cross-Coupling Reactions

This compound derivatives are used as catalysts in catalytic asymmetric cross-coupling reactions between aldehydes and N-acylimines . Alkylation of the thiazolyl moiety, followed by in situ generation of the derived thiazolium ylide using a tertiary amine base, leads to the active catalyst . The α-amidoketone products are isolated in up to 90% yield with up to 87% enantiomeric excess (>98% ee after a single recrystallization) . The use of a hindered base to suppress product racemization was stimulated by a mechanistic study that revealed an isotope effect on the racemization rate of the product .

属性

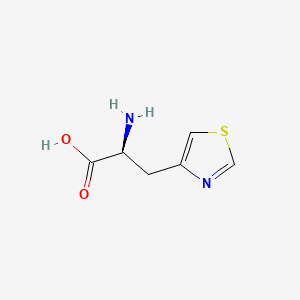

IUPAC Name |

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CS1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152461 | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119433-80-6 | |

| Record name | Thiazolylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOLYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Thiazolylalanine and what makes it interesting for scientific research?

A1: this compound, also known as L-4-Thiazolylalanine, is a non-proteinogenic amino acid. Its unique structure, incorporating a thiazole ring, makes it a valuable building block for various applications. Research highlights its potential in areas like catalysis, medicinal chemistry, and even skincare.

Q2: How does this compound influence skin health based on current research?

A2: Studies suggest that this compound might promote skin health through several mechanisms. In vitro, it has been shown to increase the production of hyaluronic acid and pro-collagen I in 3D human skin tissue models []. Additionally, it appears to downregulate the expression of inflammatory genes in these models []. In vivo studies indicate that this compound, similar to retinol, can increase epidermal thickness and enhance collagen remodeling [].

Q3: Can this compound be used as a catalyst, and if so, what types of reactions does it catalyze?

A3: Yes, this compound derivatives can function as chiral catalysts for asymmetric organic reactions. Specifically, they have shown promise in enantioselective intermolecular aldehyde-imine cross-couplings, leading to the formation of α-amidoketones [, ]. These reactions are important for synthesizing chiral molecules, which are crucial in pharmaceuticals and other fields.

Q4: How does the structure of this compound enable its catalytic activity?

A4: The thiazole ring in this compound plays a critical role in its catalytic activity. Researchers can convert the thiazole moiety into a thiazolium ylide by alkylating it and subsequently treating it with a tertiary amine base []. This thiazolium ylide acts as the active catalytic species in reactions like the aldehyde-imine cross-coupling [].

Q5: Has there been research on how modifying the this compound structure affects its activity?

A5: Yes, Structure-Activity Relationship (SAR) studies have been conducted, particularly in the context of its use in synthesizing opioid receptor-binding peptides []. For example, replacing phenylalanine with this compound in the opioid peptide deltorphin I was explored. The study found that incorporating the this compound led to a decrease in binding affinity to mu and kappa opioid receptors, but retained significant binding affinity to delta opioid receptors []. This suggests that modifications to the this compound structure can significantly impact its biological activity and receptor selectivity.

Q6: Have there been studies on incorporating this compound into metal complexes?

A7: Yes, researchers have investigated the synthesis and properties of metal complexes containing this compound. One study successfully created gold(I) N,S-heterocyclic carbene complexes derived from peptides containing this compound []. Such complexes could potentially offer new avenues for medicinal chemistry and catalysis.

Q7: Are there analytical techniques available to detect and quantify this compound?

A7: While specific details on analytical methods for this compound were not provided in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to analyze and quantify amino acids and their derivatives. These methods would likely be applicable to this compound as well.

Q8: Is there any information on the potential toxicity of this compound?

A9: While the provided abstracts don't directly address the toxicity of this compound itself, one study [] broadly discusses the toxicity of naturally occurring amino acid analogs. It highlights that the incorporation of these analogs into cellular proteins can contribute to their toxicity. This suggests that careful evaluation of the potential toxicity and long-term effects of this compound, particularly when considering its use in pharmaceutical applications, is crucial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。